2-Cyclopentyl-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
Description
2-Cyclopentyl-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is a heterocyclic compound featuring a cyclopentyl group, a pyridazine-substituted azetidine core, and a ketone moiety. The azetidine (4-membered nitrogen-containing ring) introduces conformational constraints, while the pyridazine (6-membered diazine ring) provides hydrogen-bonding capabilities. The cyclopentyl substituent may influence lipophilicity and steric interactions.
Properties
IUPAC Name |
2-cyclopentyl-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(8-11-4-1-2-5-11)18-9-12(10-18)16-13-6-3-7-15-17-13/h3,6-7,11-12H,1-2,4-5,8-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPVNNZEQXWLSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CC(C2)NC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the azetidinyl intermediate. This intermediate is then reacted with a pyridazinyl derivative under specific conditions to form the final product. Common reagents used in these reactions include hydrazine, ketones, and esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an alkane or an amine.
Scientific Research Applications
2-Cyclopentyl-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological systems.
Medicine: It has potential pharmacological properties that are being explored for therapeutic applications.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heterocyclic Core and Substituent Variations
The compound’s azetidine-pyridazine framework distinguishes it from related structures. Key analogs include:
Table 1: Structural Comparison of Heterocyclic Amines
| Compound | Heterocyclic Core | Substituent | Ring Size | LogD (Calculated) |
|---|---|---|---|---|
| Target Compound | Azetidine | Pyridazin-3-yl, Cyclopentyl | 4-membered | Hypothetical |
| Patent Example (Ev3) | Oxetan-3-yl-amine | Imidazo-pyrrolo-pyrazine | 4-membered | - |
| Ev5 Compound | Pyrrolidin-1-yl | Pyrazolo-pyrazine | 5-membered | 1.61 |
Cyclopentyl Group and Ring Puckering
The cyclopentyl group’s puckering geometry, analyzed using Cremer-Pople coordinates (Ev2), influences steric interactions. For example:
Table 2: Hypothetical Puckering Parameters
| Ring Type | Puckering Amplitude (q, Å) | Phase Angle (φ, degrees) |
|---|---|---|
| Planar Cyclopentane | 0 | Undefined |
| Target’s Cyclopentyl | ~0.5 (estimated) | 0–180 (pseudorotation) |
| Substituted Cyclopentane | Varies with substituents | Dependent on steric bulk |
The puckering amplitude (q) and phase angle (φ) determine the 3D orientation of the cyclopentyl group, affecting interactions with hydrophobic binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
